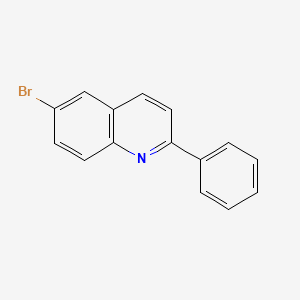

6-Bromo-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMXJQXEAZVYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701252 | |

| Record name | 6-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3894-25-5 | |

| Record name | 6-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-2-phenylquinoline: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of 6-Bromo-2-phenylquinoline, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights into its synthesis, characterization, and application, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Profile

This compound is a substituted quinoline derivative featuring a phenyl group at the 2-position and a bromine atom at the 6-position. This specific substitution pattern imparts a unique combination of reactivity and stability, making it a versatile intermediate for further chemical modification.

Its fundamental identification is rooted in its CAS (Chemical Abstracts Service) number, which is 3894-25-5 .[1][2][3][4]

Structural and Physical Data Summary

The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 3894-25-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₀BrN | [1][2][3] |

| Molecular Weight | 284.15 g/mol | [1][2][4] |

| Synonyms | 2-Phenyl-6-bromoquinoline | [1][4] |

| Appearance | Solid | [5] |

| Melting Point | 112-113 °C | |

| Boiling Point | 183-190 °C @ 1.5 Torr | |

| Density (Predicted) | 1.433 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.93 ± 0.10 | |

| LogP (Predicted) | 4.66 | [4] |

Strategic Synthesis: The Doebner-von Miller Approach

The synthesis of 2-substituted quinolines is classically achieved through well-established named reactions. The Doebner-von Miller reaction, a robust method for forming the quinoline ring system, is highly applicable for synthesizing this compound.[2][6][7] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid catalyst.

For this compound, the logical precursors are 4-bromoaniline and cinnamaldehyde (an α,β-unsaturated aldehyde). The acid catalyst, typically hydrochloric acid or a Lewis acid, facilitates the key cyclization and dehydration steps.

Reaction Mechanism and Rationale

The causality behind this synthesis is a multi-step cascade of classical organic reactions, each enabling the next. Understanding this sequence is key to troubleshooting and optimizing the synthesis.

Caption: Doebner-von Miller synthesis workflow.

-

Michael Addition: The reaction initiates with the nucleophilic 1,4-addition of 4-bromoaniline to the conjugated system of cinnamaldehyde. This is the crucial first C-N bond formation.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks a protonated aldehyde or a related Schiff base, forming the new heterocyclic ring.[6]

-

Dehydration and Aromatization: The dihydroquinoline intermediate readily eliminates a molecule of water and undergoes oxidation to achieve the stable, aromatic quinoline ring system.[6]

Field-Proven Experimental Protocol

This protocol is a representative procedure based on the principles of the Doebner-von Miller synthesis.

Materials:

-

4-Bromoaniline

-

Cinnamaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrobenzene (as an oxidizing agent, optional)

-

Ethanol (as solvent)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline in ethanol.

-

Slowly add concentrated HCl to the mixture while stirring. An exothermic reaction may be observed.[8]

-

To this acidic solution, add cinnamaldehyde dropwise. If the reaction is sluggish, a mild oxidizing agent like nitrobenzene can be added.

-

Heat the mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with an aqueous NaOH solution until the pH is basic (pH 8-9).

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following spectroscopic data are characteristic of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.4-8.5 ppm). Key features would include:

-

Multiplets for the protons of the phenyl group.

-

A set of doublets and doublet of doublets for the protons on the quinoline core. The bromine atom at C6 will influence the chemical shifts of adjacent protons (H5 and H7), and the characteristic coupling patterns of the quinoline ring system will be evident.[9][10]

-

-

¹³C NMR: The carbon NMR would display 15 distinct signals (unless there is accidental overlap). The carbon atom attached to the bromine (C6) would be shifted, and the signals for the phenyl group carbons and the quinoline carbons would appear in their expected aromatic ranges (approx. 118-158 ppm).[9]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 283 and 285.

Applications in Research and Development

The utility of this compound stems from the reactivity of its bromine substituent, which serves as a versatile synthetic handle for introducing further complexity.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[11] The bromo-substituent on this compound is a prime site for modification via cross-coupling reactions to generate libraries of novel compounds for biological screening.

-

Anticancer Agents: Quinoline derivatives have been extensively investigated as anticancer agents.[12] The 6-bromo position can be used to introduce various aryl or heterocyclic groups via Suzuki coupling, potentially leading to compounds that interact with biological targets like kinases or DNA.[13][14]

-

Enzyme Inhibitors: Analogues of 6-bromo-quinoline have been explored as inhibitors for enzymes such as Prostaglandin F2α synthase, which is relevant for preventing preterm labor.[15]

Materials Science: Building Blocks for Organic Electronics

The rigid, planar, and electron-deficient nature of the quinoline ring makes it an attractive component for organic electronic materials.[16][17]

-

Organic Light-Emitting Diodes (OLEDs): The 6-bromo position can be functionalized to attach the quinoline core to larger conjugated systems or polymer backbones. These materials can function as electron transport layers (ETLs) or as hosts for emissive dopants in OLED devices.[16][17]

Key Transformation: The Suzuki-Miyaura Cross-Coupling

The most powerful and common application of this compound as an intermediate is its use in the Suzuki-Miyaura cross-coupling reaction.[18][19][20] This palladium-catalyzed reaction allows for the formation of a C-C bond between the C6 position of the quinoline and a carbon atom from an organoboron reagent (e.g., a phenylboronic acid).

Caption: Suzuki-Miyaura cross-coupling workflow.

This reaction is highly valued for its tolerance of a wide range of functional groups and its typically high yields, making it an indispensable tool for elaborating the core structure of this compound into more complex target molecules.[21]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. The recommended storage condition is sealed and dry at 2-8°C.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a catalog chemical; it is a strategically designed building block that offers access to a vast chemical space. Its straightforward synthesis via the Doebner-von Miller reaction and the versatile reactivity of its C-Br bond, particularly in Suzuki-Miyaura couplings, make it a valuable asset for innovation in both pharmaceutical discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its full potential.

References

-

CP Lab Safety. This compound, 95% Purity, C15H10BrN, 5 grams. [Link]

-

Appchem. This compound | 3894-25-5 | C15H10BrN. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]

-

PubChem. 6-Bromo-2-methylquinoline. [Link]

-

Doebner-von Miller Synthesis. Cambridge University Press. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

- Google Patents.

- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Scribd. Synthesis of 6-Bromoquinoline. [Link]

-

PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

NIST WebBook. 6-Bromoquinaldine. [Link]

-

PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]

-

National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

-

ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

R Discovery. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

-

NIST WebBook. Quinoline, 6-bromo-. [Link]

-

National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. iipseries.org [iipseries.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. 3894-25-5|this compound|BLD Pharm [bldpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 6-Bromo-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its spectral signature is crucial for its identification, characterization, and application in further research and development.

Introduction to this compound

This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The presence of the bromine atom at the 6-position and a phenyl group at the 2-position significantly influences its electronic properties and potential biological activity. Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, making this compound a valuable scaffold for drug discovery.

Molecular Structure:

-

Chemical Formula: C₁₅H₁₀BrN[1]

-

Molecular Weight: 284.15 g/mol [1]

-

Structure: A quinoline ring system with a bromine atom attached to the 6th position and a phenyl group attached to the 2nd position.

Spectroscopic Analysis Workflow

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for an unambiguous confirmation of its identity and purity. The typical workflow for spectroscopic analysis is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Expected Mass Spectrum Data:

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 283/285 (approx. 1:1) | Molecular ion peak corresponding to C₁₅H₁₀⁷⁹BrN⁺ and C₁₅H₁₀⁸¹BrN⁺ |

| [M-Br]⁺ | 204 | Loss of the bromine atom |

| [M-HCN]⁺ | 256/258 | Loss of hydrogen cyanide from the quinoline ring |

| [C₁₃H₈N]⁺ | 178 | Fragmentation of the quinoline ring |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Interpretation: The molecular ion peaks at m/z 283 and 285 with nearly equal intensity are the most definitive evidence for the presence of one bromine atom in the molecule. The fragmentation pattern provides further structural information, such as the loss of the bromine atom and fragmentation of the quinoline ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, such as one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source, is used.

-

Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is typically used. The resulting ions are separated based on their mass-to-charge ratio and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, C=C, and C=N bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretching |

| 1600 - 1650 | Medium to Strong | C=C and C=N stretching in the quinoline and phenyl rings |

| 1450 - 1550 | Strong | Aromatic ring skeletal vibrations |

| 800 - 900 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| 500 - 600 | Medium | C-Br stretching |

Interpretation: The presence of peaks in the aromatic C-H and C=C stretching regions confirms the aromatic nature of the compound. The C=N stretch is characteristic of the quinoline ring. The C-Br stretching frequency is typically observed in the fingerprint region and provides evidence for the bromo-substituent.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The background is subtracted from the sample spectrum, and the resulting absorption bands are assigned to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the connectivity of atoms. Both ¹H NMR and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.8 - 8.0 | d | ~8.5 | 1H |

| H-4 | ~8.1 - 8.3 | d | ~8.5 | 1H |

| H-5 | ~7.9 - 8.1 | d | ~2.0 | 1H |

| H-7 | ~7.6 - 7.8 | dd | ~8.8, 2.0 | 1H |

| H-8 | ~7.8 - 8.0 | d | ~8.8 | 1H |

| Phenyl H (ortho) | ~8.1 - 8.3 | m | 2H | |

| Phenyl H (meta, para) | ~7.3 - 7.6 | m | 3H |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Interpretation: The protons on the quinoline ring will appear in the aromatic region (downfield) of the spectrum. The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing inductive effect. The protons of the phenyl group will also appear in the aromatic region, with the ortho protons typically being the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~120 - 124 |

| C-4 | ~136 - 140 |

| C-4a | ~128 - 132 |

| C-5 | ~124 - 128 |

| C-6 | ~118 - 122 (C-Br) |

| C-7 | ~132 - 136 |

| C-8 | ~129 - 133 |

| C-8a | ~147 - 151 |

| Phenyl C (ipso) | ~138 - 142 |

| Phenyl C (ortho) | ~127 - 131 |

| Phenyl C (meta) | ~128 - 132 |

| Phenyl C (para) | ~129 - 133 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Interpretation: The spectrum will show 15 distinct signals corresponding to the 15 carbon atoms in the molecule. The carbon atom attached to the bromine (C-6) will have its chemical shift influenced by the halogen. The carbons of the quinoline and phenyl rings will appear in the aromatic region.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.

-

Data Analysis: The chemical shifts, multiplicities, coupling constants, and integrations are analyzed to assign each signal to a specific proton or carbon in the molecule.

Synthesis of this compound

A common method for the synthesis of 2-arylquinolines is the Doebner-von Miller reaction or variations thereof. A plausible synthetic route to this compound is the reaction of 4-bromoaniline with cinnamaldehyde in the presence of an acid catalyst.

Caption: A general synthetic scheme for this compound via the Doebner-von Miller reaction.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy allows for the unambiguous determination of its molecular weight, functional groups, and detailed structural connectivity. This information is indispensable for researchers working with this compound in various fields, ensuring the integrity and reproducibility of their scientific findings.

References

Sources

The Anti-Neoplastic Potential of 6-Bromo-2-phenylquinoline: A Mechanistic Exploration

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Within this class, 2-phenylquinoline derivatives have emerged as compounds of significant interest in oncology due to their potential as anti-cancer agents.[2] This technical guide provides a comprehensive exploration of the postulated mechanism of action of 6-Bromo-2-phenylquinoline in cancer cells. While direct experimental data on this specific molecule is emerging, this document synthesizes information from structurally analogous compounds to build a robust hypothesis of its biological activity. We will delve into its potential to modulate critical signaling pathways, induce cell cycle arrest, and trigger apoptosis. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to validate these mechanisms, ensuring a self-validating system of inquiry.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The rigid bicyclic structure of the quinoline nucleus serves as a versatile scaffold for the design of therapeutic agents that can interact with various biological targets implicated in cancer progression, including key enzymes and receptors within cellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[3] The introduction of various substituents onto this scaffold can modulate the compound's physicochemical properties and biological efficacy, leading to the discovery of potent anticancer agents.[1]

The compound this compound features a phenyl group at the 2nd position and a bromine atom at the 6th position of the quinoline ring. These substitutions are anticipated to significantly influence its biological profile. For instance, the phenyl group can participate in π-π stacking interactions with biological targets, while the halogen atom can enhance lipophilicity, potentially improving cell membrane permeability.[1] This guide aims to provide a detailed overview of the potential biological activities of this compound based on data from structurally related compounds and to outline the standard experimental methodologies for their evaluation.

Postulated Mechanism of Action

Based on the known activities of structurally related 2-phenylquinoline and bromo-substituted heterocyclic compounds, this compound is hypothesized to exert its anticancer effects through several interconnected mechanisms.

Inhibition of Critical Signaling Pathways

A plausible mechanism of action for quinoline-based inhibitors is the targeting of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed and hyperactivated in various cancers.[3] By binding to the ATP-binding site of the kinase domain, these inhibitors can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3] The Ras/Raf/MEK/ERK signaling cascade is crucial in regulating gene expression and preventing apoptosis by transmitting signals from growth factor receptors.[4]

Induction of Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation, which results from a dysregulated cell cycle.[5] Many anticancer agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing.[6] It is postulated that this compound may induce cell cycle arrest, potentially at the G2/M phase, which is a common mechanism for stilbenoid compounds with bromine substitutions.[7] This arrest is often associated with the downregulation of key checkpoint proteins like cyclin B1.[7]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[8] Cancer cells often evade apoptosis, contributing to their survival and proliferation.[9] Quinoline derivatives have been shown to induce apoptosis in cancer cells.[8] this compound is hypothesized to trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7][9]

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not yet widely published, the following table summarizes the cytotoxic activities of various related quinoline and quinazoline derivatives against common cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), serves as a benchmark for potential efficacy.[3]

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 8a | 6-Bromo quinazoline | MCF-7 (Breast) | 15.85 ± 3.32 | [10] |

| 8a | 6-Bromo quinazoline | SW480 (Colon) | 17.85 ± 0.92 | [10] |

| 4 | 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [8] |

| 13 | 6,8-diphenylquinoline | C6, HeLa, HT29 | High antiproliferative activity | [8] |

| 8a | 6-Bromo quinazoline | MRC-5 (Normal Lung) | 84.20 ± 1.72 | [10] |

Note: The higher IC50 value against the normal cell line (MRC-5) for compound 8a suggests a degree of selectivity for cancer cells.[10]

Experimental Protocols for Mechanistic Validation

This section provides detailed methodologies for the key experiments used to evaluate the biological activities of synthetic compounds like this compound.

Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.[1]

Methodology:

-

Cell Seeding: Culture cancer cells in appropriate media and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[3]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.[3][12]

Methodology:

-

Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.[3]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[3]

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[3]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.[3]

-

Incubation: Incubate for 30 minutes in the dark at room temperature.[3]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.[3]

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.[3]

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the cell cycle analysis protocol (Steps 1 & 2).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling, cell cycle regulation, and apoptosis.

Methodology:

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, Cyclin B1, Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Based on evidence from structurally related compounds, its mechanism of action likely involves a multi-pronged attack on cancer cells, including the inhibition of key pro-survival signaling pathways like the EGFR cascade, induction of cell cycle arrest, and the activation of apoptotic cell death. The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test these hypotheses and elucidate the precise molecular interactions of this compound.

Future research should focus on identifying the direct molecular target(s) of this compound through techniques such as thermal shift assays or affinity chromatography. Furthermore, in vivo studies using animal models of cancer are essential to evaluate its efficacy, pharmacokinetics, and safety profile, paving the way for potential clinical development.

References

-

Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 93. Retrieved from [Link]

-

Cinar, Z., Basyigit, M., Cengiz, S., & Cavas, L. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. Retrieved from [Link]

-

Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. Retrieved from [Link]

-

Verma, A., Singh, D., Anwar, F., Bhatt, S., & Luqman, S. (2023). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology, 14, 1185011. Retrieved from [Link]

-

Gali-Muhtasib, H., Hmadi, R., Kareh, M., Tohme, R., & Darwiche, N. (2022). Cell cycle assassins: A new class of anticancer agents. Taylor & Francis Online. Retrieved from [Link]

-

Lee, S. J., Kim, J. H., Lee, H. J., Lee, J. S., & Lee, S. K. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences, 75(24), 2829-2839. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 2-Phenylquinoline. Chem-Impex. Retrieved from [Link]

-

Singh, S., Sharma, P., Sharma, S., & Singh, R. (2022). New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. Bioorganic & Medicinal Chemistry Letters, 69, 128795. Retrieved from [Link]

-

Wikipedia. (2023). Cell cycle analysis. Wikipedia. Retrieved from [Link]

-

Jeong, Y. K., Kim, Y. H., & Kim, Y. H. (2014). Genistein-mediated G2/M cell cycle arrest and apoptosis in T24 human bladder cancer cells. International Journal of Molecular Medicine, 33(6), 1545-1552. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of 6-Bromo-2-phenylquinoline in Common Organic Solvents

Abstract

6-Bromo-2-phenylquinoline is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount for synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the theoretical principles governing its dissolution in various common organic solvents, offer predictive insights based on its molecular structure, and provide detailed, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound for advanced applications.

Introduction to this compound and the Critical Role of Solubility

This compound is a derivative of quinoline, a class of compounds known for a wide array of pharmacological activities.[1] The introduction of a bromine atom at the 6-position and a phenyl group at the 2-position creates a molecule with distinct electronic and steric properties. These modifications significantly influence its intermolecular interactions and, consequently, its solubility in different media.

The solubility of a compound is a critical physicochemical parameter that dictates its handling, reactivity, and bioavailability.[2] In drug discovery, poor solubility can be a major hurdle, affecting absorption and distribution.[3] In materials science, controlling solubility is essential for solution-phase processing and fabrication. Therefore, a thorough understanding of the solubility of this compound is a foundational requirement for its effective application.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀BrN | [4][5] |

| Molecular Weight | 284.15 g/mol | [4][5] |

| Melting Point | 112-113 °C | [5] |

| Calculated LogP | 4.66 | [4] |

| Hydrogen Bond Acceptors | 1 (the quinoline nitrogen) | [4] |

| Hydrogen Bond Donors | 0 | [4] |

The high LogP value suggests that this compound is a lipophilic (fat-loving) or hydrophobic (water-fearing) molecule, predicting poor solubility in water but favorable solubility in non-polar organic solvents.[6] The absence of hydrogen bond donors and the presence of a single acceptor indicate that hydrogen bonding will play a limited, though not entirely absent, role in its interactions with protic solvents.

Theoretical Principles of Solubility: A Predictive Analysis

The adage "like dissolves like" is the cornerstone of solubility prediction.[7][8] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The primary factors influencing the solubility of this compound are solvent polarity, the potential for hydrogen bonding, and temperature.[8][9]

The Role of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity, which is a measure of the distribution of electrical charge within their molecules.[10][11]

-

Non-Polar Solvents: These solvents, such as hexane, toluene, and benzene, have low dielectric constants and interact primarily through weak van der Waals forces.[12] Given the largely non-polar, aromatic structure of this compound, it is predicted to exhibit high solubility in these solvents. The large phenyl and brominated benzene rings can readily interact with the aromatic or aliphatic structures of these solvents.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, acetonitrile (ACN), and dimethyl sulfoxide (DMSO) possess significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[11] They are effective at dissolving a wide range of compounds. This compound is expected to have good to moderate solubility in these solvents. The polarity of the solvent can interact with the dipole moment of the quinoline ring system, while the organic portions of the solvent will solvate the non-polar regions of the molecule.

-

Polar Protic Solvents: This category includes water, methanol, and ethanol, which have O-H bonds and can both donate and accept hydrogen bonds.[12] Due to its high lipophilicity and lack of hydrogen bond donors, this compound is predicted to have low solubility in highly polar protic solvents like water. Its solubility is expected to increase in alcohols like ethanol and methanol, which have both a polar hydroxyl group and a non-polar alkyl chain, allowing them to interact with different parts of the solute molecule.

Temperature Effects

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[2] According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8][13] It is therefore expected that the solubility of this compound in most organic solvents will increase with a rise in temperature. This property is crucial for techniques like recrystallization.

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated by empirical data. The following section provides detailed protocols for determining both thermodynamic and kinetic solubility, which are standard practices in industrial and academic research.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The gold-standard for its determination is the Shake-Flask Method, as described in OECD Guideline 105.[14][15]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol (Shake-Flask Method):

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (enough to ensure that undissolved solid remains at the end of the experiment).

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial. Solvents to test should include representatives from each class:

-

Non-Polar: Toluene, Hexane

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

-

Polar Protic: Ethanol, Methanol

-

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 hours. A preliminary study can determine the time required to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours, or centrifuge them to sediment the undissolved solid.[16]

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm, compatible with the organic solvent) to remove any microscopic solid particles.

-

Quantification: Prepare a series of dilutions of the filtrate and quantify the concentration of this compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17] A calibration curve must be prepared using standards of known concentration.

-

Reporting: The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility: High-Throughput Screening

In early-stage drug discovery, kinetic solubility is often measured as a faster, less material-intensive alternative. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock into an aqueous or organic medium.[18] While not a true equilibrium value, it is highly useful for ranking compounds.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Determination.

Summary of Expected Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound. Researchers should use this as a guide for solvent selection and populate it with their experimentally determined data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Hexane, Benzene | High | "Like dissolves like"; strong van der Waals interactions between aromatic/aliphatic structures.[8] |

| Polar Aprotic | DMSO, THF, Acetone, ACN | Good to Moderate | Dipole-dipole interactions can solvate the quinoline core, while organic portions solvate the rest of the molecule. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The alkyl portion of the alcohol can interact with the solute, but the strong hydrogen-bonding network of the solvent is disrupted. |

| Highly Polar Protic | Water | Very Low / Insoluble | The compound is highly lipophilic (high LogP) and cannot effectively break the strong hydrogen-bonding network of water.[3] |

Conclusion and Recommendations

Understanding the solubility of this compound is essential for unlocking its full potential in research and development. This guide establishes a strong predictive framework based on its molecular structure, indicating high solubility in non-polar organic solvents and poor solubility in polar, aqueous media. For definitive quantitative data, the Shake-Flask method is recommended as the gold standard for determining thermodynamic solubility. The provided protocols offer a robust starting point for any laboratory to perform these critical measurements. Accurate and consistent solubility data will enable rational solvent selection for synthesis, purification, formulation, and screening, thereby accelerating the development of new therapeutics and materials based on this versatile quinoline scaffold.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from CU Boulder Department of Chemistry website.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department website.

- Organic Solvents: Complete Guide, Industrial Uses & Safety. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.).

- Polarity of Solvents. (n.d.). Retrieved from a university chemistry resource page.

- Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD.

- A.8. PARTITION COEFFICIENT. (n.d.). Based on the OECD Test Guideline.

- COMMON SOLVENT PROPERTIES. (n.d.). Retrieved from a university chemistry department's resource page.

- Addressing solubility problems with quinoline-4-carboxylic acid deriv

- Solubility of Organic Compounds. (2023).

- High-accuracy water solubility determination using logK. (n.d.).

- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts.

-

Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

-

Quinoline. (n.d.). PubChem. Retrieved from [Link]

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.

- 6-Bromo-2-methylquinoline 97. (n.d.). Sigma-Aldrich.

-

6-Bromoquinoline. (n.d.). PubChem. Retrieved from [Link]

- Water Solubility (Flask Method). (2014).

- Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2008). Journal of Pharmaceutical and Biomedical Analysis.

- Quinoline derivatives (organic compounds) and their properties. (n.d.).

- 6-Bromo-2-methylquinoline. (n.d.). PubChem.

-

Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link]

- Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).

- Some Factors Affecting the Solubility of Polymers. (n.d.).

- A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline. (n.d.). Benchchem.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare.

- Biochemistry, Dissolution and Solubility. (n.d.). NCBI Bookshelf.

- Comparative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)

- 6-Bromoquinoline: Synthesis, Detection Method and applic

- This compound,3894-25-5. (n.d.).

- This compound. (n.d.). BLD Pharm.

- 6-BROMO-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID. (2022). ChemicalBook.

- Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Phenyl-6-bromoquinoline | 3894-25-5 [chemicalbook.com]

- 6. api.kreatis.eu [api.kreatis.eu]

- 7. chem.ws [chem.ws]

- 8. byjus.com [byjus.com]

- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 10. brofind.com [brofind.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. enfo.hu [enfo.hu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Keystone: A Technical Guide to 6-Bromo-2-phenylquinoline in Modern Organic Synthesis

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the quinoline nucleus stands as a "privileged scaffold," a structural framework consistently found in a multitude of pharmacologically active compounds and functional materials.[1][2] When substituted with a phenyl group at the 2-position and a bromine atom at the 6-position, the resulting molecule, 6-bromo-2-phenylquinoline , emerges as a uniquely versatile and powerful building block for synthetic chemists. Its strategic importance lies in the orthogonal reactivity of its distinct components: the quinoline core, a known pharmacophore and electron-deficient aromatic system; the 2-phenyl group, which influences the molecule's steric and electronic properties; and the C6-bromine atom, a prime handle for sophisticated, transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles that govern its synthesis and application. We will examine its core reactivity, provide validated experimental protocols for its key transformations, and showcase its role in the development of next-generation pharmaceuticals and advanced materials.

Physicochemical Properties

A foundational understanding of a building block's properties is critical for experimental design, including solvent selection, purification strategy, and reaction monitoring.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀BrN | [3] |

| Molecular Weight | 284.15 g/mol | [3] |

| Melting Point | 112-113 °C | [4] |

| Boiling Point | 183-190 °C (at 1.5 Torr) | [4] |

| Appearance | Solid | [5] |

| pKa (Predicted) | 3.93 ± 0.10 | [4] |

| LogP (Predicted) | 4.66 | [3] |

Core Synthesis Strategies

The construction of the this compound scaffold can be approached through several established methodologies for quinoline synthesis, adapted to incorporate the required substituents. A common conceptual pathway involves the cyclization of a pre-functionalized aniline derivative. The Skraup-Doebner-von Miller reaction, for instance, can be adapted using 4-bromoaniline.

A general workflow for synthesizing the quinoline core is depicted below. The choice of starting materials dictates the final substitution pattern. For this compound, one could envision a Friedländer-type synthesis involving the condensation of 2-amino-5-bromobenzophenone with a compound containing an α-methylene ketone.

Caption: A generalized workflow for the synthesis of substituted quinolines.

A specific example involves the Skraup synthesis, where 4-bromoaniline is reacted with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6] This method directly installs the quinoline core, which can then be further functionalized if necessary.

The Linchpin of Versatility: Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position serves as a highly reliable electrophilic partner for a suite of transformations that form new carbon-carbon and carbon-nitrogen bonds with exceptional precision and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used reaction for installing new aryl or vinyl substituents onto an aromatic core.[7][8] This reaction's robustness, mild conditions, and the commercial availability of a vast library of boronic acids and esters make it a first-choice strategy for library synthesis in drug discovery.[9]

Causality in the Catalytic Cycle: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. A base is essential for the transmetalation step; it activates the organoboron reagent by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[7][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Aryl-2-phenylquinoline [9]

-

Vessel Preparation: To an oven-dried reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or toluene/water) via syringe.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to synthesize arylalkynes, which are valuable intermediates for further transformations and key components in materials science and medicinal chemistry.[11][12] The reaction couples the aryl bromide with a terminal alkyne.

Causality in the Catalytic Cycle: This reaction uniquely employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is crucial for activating the alkyne. The copper acetylide intermediate formed is more reactive towards transmetalation with the palladium center than the alkyne itself, accelerating the reaction.[13]

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 6-Alkynyl-2-phenylquinoline [11][14]

-

Vessel Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).

-

Base Addition: Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are otherwise difficult to access.[15][16] This reaction is critical for synthesizing anilines, which are prevalent in pharmaceuticals. Using this compound, a diverse range of primary and secondary amines can be coupled to the 6-position.[17][18]

Causality in the Catalytic Cycle: The choice of ligand is paramount in this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required to promote both the oxidative addition of the aryl bromide and the final reductive elimination step, which is often rate-limiting.[15][19] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is needed to deprotonate the amine, forming the active nucleophile.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 6-Amino-2-phenylquinoline Derivatives [17][18]

-

Vessel Preparation: Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu or K₃PO₄).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

-

Inert Atmosphere & Solvent: Seal the tube, evacuate, and backfill with argon. Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) via syringe.

-

Reaction: Heat the mixture in an oil bath at the specified temperature (typically 80-120 °C) for the required time, monitoring by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Applications: From Bench to Breakthroughs

The derivatives synthesized from this compound are not mere academic curiosities; they are key intermediates in fields demanding molecular precision and novel functionality.

Caption: Derivatization pathways from this compound to key application areas.

Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, including anticancer, antimalarial, and antibacterial agents.[1][2] The ability to readily diversify the 6-position of the 2-phenylquinoline core via Suzuki and Buchwald-Hartwig reactions allows for systematic Structure-Activity Relationship (SAR) studies. For example, introducing various amine-containing heterocycles can modulate a compound's solubility, polarity, and ability to form hydrogen bonds with biological targets like protein kinases or enzymes.[17][20] Research on related quinolinone structures has shown that substitutions on the quinoline ring are crucial for cytotoxic activity against cancer cell lines and for antimicrobial properties.[20][21]

Materials Science

In organic electronics, materials with high electron affinity and good charge transport properties are needed for n-type semiconductors in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[22] The electron-deficient nature of the quinoline ring system makes its derivatives promising candidates for these applications. By using Suzuki and Sonogashira couplings, the core this compound structure can be extended into larger, conjugated systems. These modifications tune the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which directly impacts their electronic and photophysical properties.[23]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its robust core and the predictable, high-yielding reactivity of its C-Br bond under palladium catalysis provide chemists with a reliable toolkit for constructing complex molecular architectures. The principles and protocols outlined in this guide demonstrate its central role in accessing novel compounds for drug discovery and materials science, solidifying its status as an indispensable building block in the modern synthetic chemist's arsenal.

References

-

Köprülü, T. K., Ökten, S., Atalay, V. E., Tekin, Ş., & Çakmak, O. (Year not available). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

-

Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. [Journal Name, Volume(Issue), pages]. Available at: [Link]

-

Donohue, A. C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. PubChem. Available at: [Link]

-

da Silva, J. P., et al. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Donohue, A. C., et al. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Available at: [Link]

- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.

-

Çakmak, O., et al. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Available at: [Link]

-

Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Journal Name, Volume(Issue), pages]. Available at: [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Journal Name, Volume(Issue), pages]. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]

-

ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

-

HETEROCYCLES. (1974). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methyl-4-phenylquinoline-3-carboxylic acid. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Phenylquinoline. PubChem. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemscene.com [chemscene.com]

- 4. 2-Phenyl-6-bromoquinoline | 3894-25-5 [chemicalbook.com]

- 5. 6-Bromo-2-methylquinoline 97 877-42-9 [sigmaaldrich.com]

- 6. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. 3894-25-5|this compound|BLD Pharm [bldpharm.com]

The Pharmacological Frontier: A Technical Guide to the Biological Activities of 6-Bromo-2-phenylquinoline Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Among these, the 6-bromo-2-phenylquinoline core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a critical analysis of the existing data to guide future research and development endeavors. This document is intended to serve as a vital resource for researchers actively engaged in the discovery and development of next-generation therapeutics.

Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery

The fusion of a benzene and a pyridine ring to form the quinoline nucleus creates a heterocyclic system with a unique electronic and steric profile, making it an ideal starting point for the design of molecules that can interact with a diverse array of biological targets. The introduction of a phenyl group at the 2-position and a bromine atom at the 6-position further modulates the physicochemical properties of the molecule, enhancing its potential for specific and potent biological interactions. This guide will systematically dissect the current understanding of the therapeutic potential of this intriguing class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents, with a primary mechanism of action targeting key signaling pathways that are frequently dysregulated in cancer.

Mechanistic Insight: Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A substantial body of evidence points towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a key mechanism through which these compounds exert their anticancer effects. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. This compound derivatives are postulated to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream effectors.[3]

Caption: Inhibition of the EGFR Signaling Pathway.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically evaluated using the MTT assay against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6-Bromo-quinazoline derivative 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |

| SW480 (Colorectal) | 17.85 ± 0.92 | Cisplatin | - | |

| 6-Bromo-5-nitroquinoline | HT29 (Adenocarcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) | - |

Note: Data for closely related 6-bromo-quinazoline and 6-bromo-5-nitroquinoline derivatives are presented due to limited public data on this compound derivatives.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the standardized procedure for assessing the in vitro cytotoxicity of this compound derivatives.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom microplates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette and sterile tips

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan.

-

Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: MTT Assay Experimental Workflow.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, and this compound derivatives are being investigated for their potential to combat a range of bacterial and fungal pathogens.

Mechanistic Insight: Inhibition of DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of quinolone-class antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinoline derivatives trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[6]

Caption: Antimicrobial Mechanism of Action.

Data Presentation: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC) against various microorganisms.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | > Ciprofloxacin | Candida albicans | No Activity |